molecular formula C9H7ClF3NO B14826376 3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine

3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14826376
M. Wt: 237.60 g/mol
InChI Key: DYXJHLKNDLYSAQ-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the chloro, cyclopropoxy, and trifluoromethyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy group. The chloro and trifluoromethyl groups can be introduced using chlorinating and trifluoromethylating agents, respectively .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the efficient production of the desired compound. Catalysts may also be used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The chloro and cyclopropoxy groups contribute to the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3NO/c10-7-3-6(15-5-1-2-5)4-14-8(7)9(11,12)13/h3-5H,1-2H2

InChI Key

DYXJHLKNDLYSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(F)(F)F)Cl

Origin of Product

United States

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